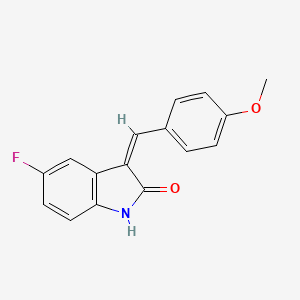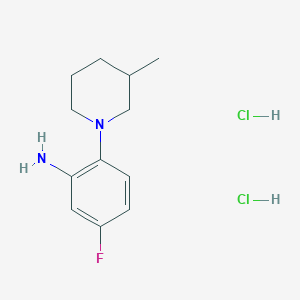
5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
概要
説明
5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential biological activities.
作用機序
Target of Action
The compound “5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar indole derivatives have been reported to exhibit antiviral activity . For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have shown potent antiviral activity against a broad range of RNA and DNA viruses .
Biochemical Pathways
Indole derivatives have been associated with a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby reducing the impact of carbohydrates on blood glucose .
Result of Action
Similar indole derivatives have shown a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
生化学分析
Biochemical Properties
5-Fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as α-glucosidase, which is involved in carbohydrate metabolism . The inhibition of α-glucosidase by this compound results in a decrease in glucose production from carbohydrates, thereby potentially reducing postprandial blood glucose levels
Cellular Effects
The effects of this compound on various cell types and cellular processes are of particular interest. This compound has been observed to influence cell function by modulating cell signaling pathways and gene expression . For instance, it may affect the expression of genes involved in metabolic processes and cellular stress responses. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit α-glucosidase is a prime example of its molecular mechanism of action . By binding to the active site of the enzyme, this compound prevents the enzyme from catalyzing the hydrolysis of glycosidic bonds, thereby reducing glucose production
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to assess its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods
Dosage Effects in Animal Models
The effects of this compound at different dosages have been evaluated in animal models to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . At very high doses, this compound may cause toxic or adverse effects, such as cellular stress and metabolic imbalances . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s inhibition of α-glucosidase is a key aspect of its metabolic role, as it affects carbohydrate metabolism and glucose production . Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes involved in lipid and protein metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound is likely transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, this compound may interact with binding proteins that facilitate its distribution to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of 5-fluoro-2-oxindole with 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound to its reduced form, such as 5-fluoro-3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce reduced indole compounds .
科学的研究の応用
5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for various scientific research applications, including:
類似化合物との比較
Similar Compounds
5-fluoro-2-oxindole: Another indole derivative with similar structural features but different biological activities.
4-methoxybenzylidene derivatives: Compounds with the 4-methoxybenzylidene moiety but varying in other parts of the structure.
Uniqueness
5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is unique due to the presence of both the fluorine atom and the 4-methoxybenzylidene group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a therapeutic agent and differentiates it from other similar compounds .
特性
IUPAC Name |
(3Z)-5-fluoro-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-20-12-5-2-10(3-6-12)8-14-13-9-11(17)4-7-15(13)18-16(14)19/h2-9H,1H3,(H,18,19)/b14-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCORKUCKOYYSTL-ZSOIEALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)F)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C3=C(C=CC(=C3)F)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-N-{2-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide](/img/structure/B1389712.png)
![2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide](/img/structure/B1389713.png)
![2-Bromo-N-[4-(isopentyloxy)phenyl]acetamide](/img/structure/B1389714.png)
![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide](/img/structure/B1389715.png)
![5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide](/img/structure/B1389716.png)
![N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1389717.png)
![4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B1389719.png)



![C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride](/img/structure/B1389725.png)



